Tfmb-(R)-2-HG Tfmb-(R)-2-HG TFMB-R-2-HG is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG). (R)-2-HG is structurally similar to α-ketoglutarate and competitively inhibits α-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases. TFMB-R-2-HG has been used to assess the role of (R)-2-HG in leukemogenesis.
Cell membrane-permeable version of (R)-2-HG as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation
TFMB-(R)-2-HG is a cell membrane-permeable version of (R)-2-HG that acts as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0545092
InChI: InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1
SMILES: C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C13H11F3O4
Molecular Weight: 288.22 g/mol

Tfmb-(R)-2-HG

CAS No.:

Cat. No.: VC0545092

Molecular Formula: C13H11F3O4

Molecular Weight: 288.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tfmb-(R)-2-HG -

Specification

Molecular Formula C13H11F3O4
Molecular Weight 288.22 g/mol
IUPAC Name [3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate
Standard InChI InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1
Standard InChI Key UXTLNUGKDZMPTC-SNVBAGLBSA-N
Isomeric SMILES C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
SMILES C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
Canonical SMILES C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

Tfmb-(R)-2-HG is formally known as [3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate, reflecting its stereochemistry and functional groups. The compound has a molecular formula of C13H11F3O4 and is also referenced by several alternative names including 3-(Trifluoromethyl)benzyl (R)-5-oxotetrahydrofuran-2-carboxylate and (2R)-Tetrahydro-5-oxo-2-furancarboxylic acid [3-(trifluoromethyl)phenyl]methyl ester .

Structural Characteristics

The molecular structure features a 3-(trifluoromethyl)phenyl group connected via a methylene bridge to an ester linkage with (R)-5-oxotetrahydrofuran-2-carboxylic acid. This specific configuration creates a cell-permeable analog that effectively delivers (R)-2-hydroxyglutarate into cells for experimental purposes .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Tfmb-(R)-2-HG:

PropertyValue
Molecular Weight288.22 g/mol
XLogP3-AA2.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count7
Rotatable Bond Count4
Exact Mass288.06094331 Da

These properties contribute to the compound's cell permeability, allowing it to cross cell membranes efficiently and deliver (R)-2-hydroxyglutarate intracellularly .

Biological Activity and Mechanisms

Cellular Uptake and Metabolism

When applied to cells in culture, Tfmb-(R)-2-HG demonstrates dose-dependent intracellular accumulation. Research using gas chromatography-mass spectrometry (GC-MS) has shown that treating TF-1 cells with increasing concentrations of Tfmb-(R)-2-HG (100 μM, 250 μM, and 500 μM) results in corresponding intracellular (R)-2-hydroxyglutarate levels of approximately 0.8 mM, 2.0 mM, and 4.0 mM, respectively . This controlled delivery system enables precise titration of intracellular (R)-2-hydroxyglutarate concentrations for experimental purposes.

Differential Sensitivity of KDM5 Histone Demethylases

One of the most notable characteristics of Tfmb-(R)-2-HG is its ability to inhibit KDM5 histone lysine demethylases at lower concentrations than those required to inhibit TET enzymes. Treatment with 250 μM Tfmb-(R)-2-HG, which produces intracellular (R)-2-HG levels of approximately 2.0 mM, is sufficient to induce increased trimethyl-H3K4 at specific genomic sites . This concentration is higher than the IC50 values for KDM5A, KDM5C, and KDM5D inhibition by (R)-2-HG, demonstrating the differential sensitivity of these epigenetic modifiers to the compound.

Research Applications

Modeling IDH-Mutant Cancers

Tfmb-(R)-2-HG serves as a valuable tool for modeling the metabolic conditions present in cancers with IDH mutations. In IDH-mutant acute myeloid leukemia (AML), intracellular (R)-2-HG levels typically range from 1-30 mM, which can be effectively mimicked using appropriate concentrations of Tfmb-(R)-2-HG . This allows researchers to study the effects of (R)-2-HG accumulation independently of other consequences of IDH mutations.

Investigation of Epigenetic Mechanisms

The compound enables precise investigation of how (R)-2-HG affects different epigenetic modifiers with varying sensitivities. The observation that KDM5 histone demethylases are inhibited at lower concentrations than TET enzymes provides insight into the hierarchy of epigenetic dysregulation in IDH-mutant cancers . This differential sensitivity may help explain the specific patterns of gene expression and chromatin modifications observed in these malignancies.

Cellular Transformation Studies

Tfmb-(R)-2-HG allows researchers to study the dose-dependent effects of (R)-2-HG on cellular transformation. The finding that relatively low concentrations can induce cytokine independence in TF-1 cells challenges the notion that TET inhibition is the primary mechanism of oncogenesis in IDH-mutant cancers . These studies help elucidate the complex relationships between metabolite accumulation, epigenetic changes, and oncogenic transformation.

Comparison with Related Compounds

Structural Analogues and Stereoisomers

While Tfmb-(R)-2-HG is specifically designed to deliver the R-enantiomer of 2-hydroxyglutarate, it is important to note that L-2-hydroxyglutarate (L-2HG) represents a distinct metabolite with different biological activities and production pathways. Unlike (R)-2-HG, which accumulates primarily due to IDH mutations, L-2HG has been studied for its potential applications in materials science, including use as a monomeric precursor in electrochromic polyamides and for cross-linking polyamides to increase their biodegradability .

Effects at Various Concentrations

Dose-Dependent Biological Responses

Table 2 summarizes the dose-dependent effects of Tfmb-(R)-2-HG on TF-1 cells:

Tfmb-(R)-2-HG ConcentrationIntracellular (R)-2-HG LevelEffect on 5hmCEffect on TF-1 Cytokine IndependenceEffect on Trimethyl-H3K4
100 μM0.8 mMNo significant suppressionInduction of cytokine independenceNot specified
250 μM2.0 mMNo significant suppressionInduction of cytokine independenceIncreased trimethyl-H3K4 at specific genomic sites
500 μM4.0 mMSignificant suppressionRobust transformationIncreased trimethyl-H3K4 at specific genomic sites

This concentration-effect relationship demonstrates the varying sensitivities of different cellular processes to (R)-2-HG levels, with KDM5 inhibition and cellular transformation occurring at lower concentrations than TET inhibition .

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